molecular formula C4H7IO B8230091 3-Iodo-2-methyloxetane

3-Iodo-2-methyloxetane

Cat. No.: B8230091
M. Wt: 198.00 g/mol
InChI Key: BISBBIPSCBEZHX-UHFFFAOYSA-N
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Description

3-Iodo-2-methyloxetane: is an organic compound characterized by a four-membered oxetane ring with an iodine atom and a methyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-2-methyloxetane typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols, where an alcohol precursor undergoes cyclization in the presence of an iodine source to form the oxetane ring . Another method involves the ring-closing of epoxides, where an epoxide precursor is treated with an iodine source under suitable conditions to yield the desired oxetane derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .

Mechanism of Action

The mechanism of action of 3-iodo-2-methyloxetane involves its reactivity towards nucleophiles and electrophilesThe oxetane ring’s strain makes it susceptible to ring-opening reactions, facilitating the formation of diverse products .

Properties

IUPAC Name

3-iodo-2-methyloxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c1-3-4(5)2-6-3/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISBBIPSCBEZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CO1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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